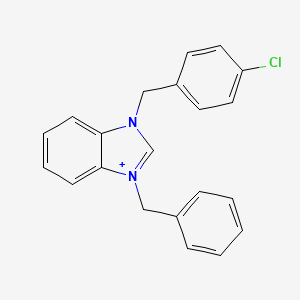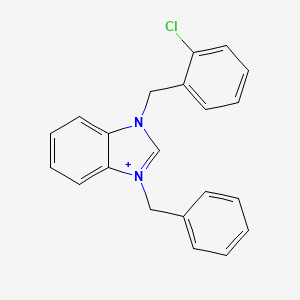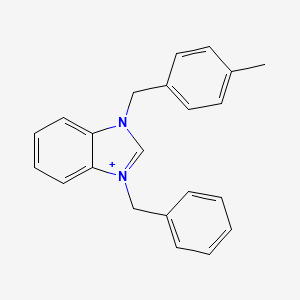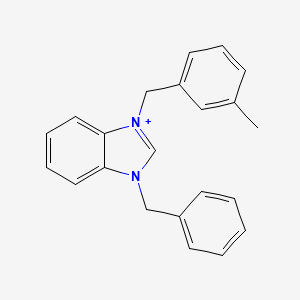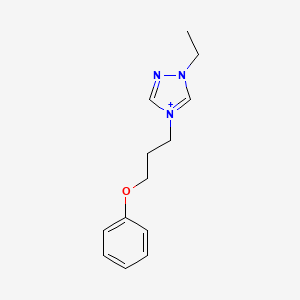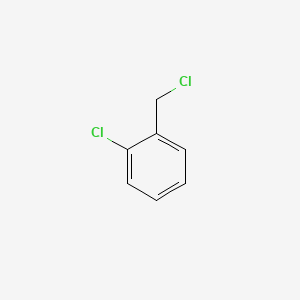
MYOGLOBIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myoglobin is an iron- and oxygen-binding protein found in the cardiac and skeletal muscle tissue of vertebrates in general and in almost all mammals . It is a cytoplasmic hemoprotein, expressed solely in cardiac myocytes and oxidative skeletal muscle fibers . This compound is distantly related to hemoglobin and has a higher affinity for oxygen . High concentrations of this compound in muscle cells allow organisms to hold their breath for a longer period of time .
Synthesis Analysis
This compound is developed in red muscle and heart cells in response to increased demand for oxygen during exercise . It is encoded by the MB gene, which is located on chromosome 22q12.3 and is composed of 8 exons .Molecular Structure Analysis
This compound is a relatively small protein that contains 150 amino acids . It is extremely compact, and consists of 75% alpha helical structure . The interior amino acids are almost entirely nonpolar .Chemical Reactions Analysis
This compound, a mobile carrier of oxygen, transports oxygen from the sarcolemma to the mitochondria of vertebrate heart and red muscle cells . Random displacement of oxythis compound molecules within a gradient of oxythis compound concentration provides a flux of oxygen additional to the simple diffusive flux .Physical and Chemical Properties Analysis
This compound is a globular protein found in muscle tissue that helps to store and transport oxygen . It is similar to hemoglobin, found in red blood cells, but this compound is much more abundant in muscle tissue .Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
11080-17-4 |
|---|---|
Molecular Formula |
C36H75AlO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


